molecular formula C5H6N2O3 B15216337 (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid

Katalognummer: B15216337
Molekulargewicht: 142.11 g/mol
InChI-Schlüssel: YNSMBKRAYNVKBN-BYPYZUCNSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid is a chiral compound featuring a hydroxy group and an imidazole ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid typically involves the use of chiral starting materials or chiral catalysts to ensure the desired stereochemistry. One common method involves the biocatalytic conversion of L-histidine to imidazole-4-pyruvic acid, followed by oxidative decarboxylation to yield the target compound . The reaction conditions often include optimized pH, temperature, and the presence of specific enzymes or catalysts.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale biocatalytic processes due to their efficiency and environmental benefits. These methods utilize recombinant microorganisms expressing specific enzymes to convert starting materials into the desired product under controlled conditions .

Analyse Chemischer Reaktionen

Types of Reactions

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The imidazole ring can be reduced under specific conditions to form saturated derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced imidazole compounds, and substituted analogs with various functional groups, enhancing the compound’s versatility in different applications .

Wissenschaftliche Forschungsanwendungen

(S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group and imidazole ring play crucial roles in binding to these targets, modulating their activity and leading to the desired biological effects. The pathways involved may include enzyme inhibition or activation, receptor binding, and signal transduction .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Compounds similar to (S)-2-Hydroxy-2-(1H-imidazol-4-yl)acetic acid include:

    Imidazole-4-acetic acid: A related compound with similar structural features but lacking the chiral center.

    Histidine derivatives: Compounds derived from histidine with modifications to the imidazole ring or side chain.

Uniqueness

The uniqueness of this compound lies in its chiral nature and the presence of both a hydroxy group and an imidazole ring. These features confer specific binding properties and reactivity, making it valuable for targeted applications in research and industry .

Eigenschaften

Molekularformel

C5H6N2O3

Molekulargewicht

142.11 g/mol

IUPAC-Name

(2S)-2-hydroxy-2-(1H-imidazol-5-yl)acetic acid

InChI

InChI=1S/C5H6N2O3/c8-4(5(9)10)3-1-6-2-7-3/h1-2,4,8H,(H,6,7)(H,9,10)/t4-/m0/s1

InChI-Schlüssel

YNSMBKRAYNVKBN-BYPYZUCNSA-N

Isomerische SMILES

C1=C(NC=N1)[C@@H](C(=O)O)O

Kanonische SMILES

C1=C(NC=N1)C(C(=O)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.